4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
6-methyl-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-10(2)14-12-9-17-20(13-8-6-5-7-11(13)3)15(12)16(21)19(4)18-14/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTDJXDODZYXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties
Structural Features
4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one contains several key structural elements:
- A pyrazolo[3,4-d]pyridazine core scaffold
- An isopropyl group at position 4
- A methyl group at position 6
- An o-tolyl group attached to N-1 of the pyrazole ring
- A carbonyl functionality at position 7
The compound belongs to the broader class of heterocyclic organic compounds and can be classified within medicinal chemistry as a potential pharmacophore for drug development.
Physical and Chemical Properties
While specific data for 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is limited, compounds of this class typically exhibit the following properties:
- Appearance: Crystalline solid, often pale yellow to white
- Solubility: Moderately soluble in organic solvents such as DMF, DMSO, and chloroform; poorly soluble in water
- Stability: Generally stable under normal laboratory conditions
- Reactivity: Contains reactive sites primarily at the carbonyl and nitrogen positions
General Synthetic Approaches to Pyrazolo[3,4-d]pyridazin-7(6H)-ones
Sydnone-Based Methodology
The sydnone-based approach represents one of the most efficient routes for synthesizing pyrazolo[3,4-d]pyridazinones. This method exploits the 1,3-dipolar nature of N-arylsydnones to construct the fused heterocyclic system.
The general synthetic pathway involves the following steps:
- Preparation of 3-arylsydnones
- Formation of hydrazones of 4-acetyl-3-arylsydnones
- Transformation to pyrazolo[3,4-d]pyridazinones via the Vilsmeier-Haack reagent
This method is particularly valuable for introducing various aryl substituents at position 1 of the pyrazole ring, making it suitable for the synthesis of our target compound with an o-tolyl group at this position.
Pyrazole Cyclization Approach
Another important synthetic route involves the cyclization of appropriately substituted pyrazole derivatives. This method typically begins with a pyrazole precursor bearing an ortho-amino ester functionality, which undergoes cyclization with various nitriles or other reagents to form the pyridazinone ring.
The cyclization can be performed under different reaction conditions, including:
- Conventional thermal heating
- Microwave irradiation
- Acid-catalyzed conditions
This approach provides flexibility in introducing different substituents at various positions of the target molecule.
Specific Synthesis of 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Sydnone-Based Approach for 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Based on the reported methodologies, a viable synthetic route for the title compound can be adapted from the sydnone-based approach. The synthesis can be divided into several key steps:
Synthesis of 4-Acetyl-3-(o-tolyl)sydnone
The first step involves the preparation of 4-acetyl-3-(o-tolyl)sydnone as outlined below:
- N-Nitrosation of o-tolylglycine
- Cyclization to form 3-(o-tolyl)sydnone
- Acetylation at the 4-position to obtain 4-acetyl-3-(o-tolyl)sydnone
The spectral data for the intermediate 4-acetyl-3-(o-tolyl)sydnone would be comparable to those reported for related compounds:
- IR: Strong absorption at ~1750 cm⁻¹ (C=O of sydnone)
- ¹H NMR: Signals for o-tolyl group (7.20-7.60 ppm), methyl group (~2.35 ppm), and acetyl group (~2.30 ppm)
Formation of Hydrazone Intermediate
The acetyl sydnone is then converted to a hydrazone using an appropriately substituted hydrazine:
- Reaction of 4-acetyl-3-(o-tolyl)sydnone with isopropylhydrazine in ethanol
- Addition of catalytic amounts of acetic acid
- Refluxing for 2-3 hours to obtain the corresponding hydrazone
This step is crucial for introducing the isopropyl group at position 4 of the final pyrazolo[3,4-d]pyridazinone structure.
Cyclization to Form Pyrazolo[3,4-d]pyridazinone
The hydrazone intermediate undergoes cyclization using the Vilsmeier-Haack reagent to form the pyrazolo[3,4-d]pyridazinone core:
- Treatment with DMF and POCl₃ at 0°C
- Gradual heating to reflux temperature
- Hydrolysis and neutralization to obtain the cyclized product
- N-methylation to introduce the methyl group at position 6
The cyclization occurs through a concerted mechanism involving elimination of CO₂ and water via acid-catalyzed intramolecular nucleophilic addition-elimination.
Conventional Method
The conventional method for synthesizing 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves the following procedure, adapted from reported syntheses of similar compounds:
Procedure:
- DMF (1.16 mL, 15 mmol) is cooled to 0°C in a round-bottom flask.
- POCl₃ (3.92 mL, 42 mmol) is added dropwise with constant stirring.
- The hydrazone intermediate (derived from 4-acetyl-3-(o-tolyl)sydnone and isopropylhydrazine) (2.0 g, ~6 mmol) is added and stirred for 10 minutes.
- The solution is heated on a water bath for 10-12 hours.
- After completion (monitored by TLC), the reaction mixture is cooled to room temperature and poured into crushed ice.
- The solution is basified with 5% sodium hydroxide solution.
- The precipitate is filtered, washed with water, and recrystallized from ethanol.
- The product is treated with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to introduce the methyl group at position 6.
The expected yield using this conventional method ranges from 70-75% based on similar reactions reported in the literature.
Microwave-Assisted Method
The microwave-assisted method offers advantages in terms of reduced reaction time and potentially higher yields. The procedure can be adapted as follows:
Procedure:
- In a sealed glass tube vial (30 mL), DMF (0.19 mL, 2.5 mmol) is cooled to
0°C. - POCl₃ (0.65 mL, 7 mmol) is added dropwise with constant stirring.
- The hydrazone intermediate (0.5 g, ~1.6 mmol) is added and stirred for 10 minutes.
- The sealed vessel is pre-stirred for 30 seconds at room temperature.
- The reaction mixture is irradiated at 150 W at 120°C for 5-8 minutes with medium stirring.
- The completion of the reaction is monitored by TLC using hexane:ethyl acetate (7:3) as an eluent.
- The reaction mixture is quenched into crushed ice, and the crude product is filtered, washed, and dried.
- N-methylation is performed using appropriate conditions to obtain the target compound.
Using microwave irradiation, the reaction time is dramatically reduced from hours to minutes, and the yields are typically improved to 90-96% based on analogous reactions.
Mechanistic Insights
Mechanism of Sydnone Approach
The mechanism for the formation of 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one via the sydnone approach occurs in three main steps:
- Formation of the Vilsmeier-Haack reagent : POCl₃ reacts with DMF to form the iminium salt.
- Electrophilic attack and rearrangement : The Vilsmeier-Haack reagent attacks the hydrazone, leading to a series of transformations.
- Cyclization and elimination : Loss of CO₂ from the sydnone ring and subsequent cyclization forms the pyrazolo[3,4-d]pyridazinone core.
The reaction follows a concerted mechanism, with the key step involving the acid-catalyzed intramolecular nucleophilic addition-elimination process.
Comparison of Reaction Conditions
The table below compares different reaction conditions for synthesizing pyrazolo[3,4-d]pyridazinones:
| Method | Temperature | Time | Reagents | Typical Yield (%) |
|---|---|---|---|---|
| Conventional | 80-100°C | 10-12 h | DMF, POCl₃ | 70-75 |
| Microwave | 120°C | 5-8 min | DMF, POCl₃ | 90-96 |
| Pyrazole cyclization | 60-80°C | 6-8 h | HCl gas, dioxane | 65-70 |
| Alternative methods | Various | Various | Various | 60-85 |
As evident from the table, microwave-assisted synthesis offers significant advantages in terms of reduced reaction time and improved yields.
Purification and Characterization
Purification Techniques
The purification of 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be achieved through various methods:
- Recrystallization : Most commonly from ethanol or a mixture of ethanol and DMF (1:1)
- Column chromatography : Using silica gel with hexane:ethyl acetate (7:3) as the eluent
- Preparative HPLC : For high-purity requirements
Analytical Characterization
The characterization of 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be performed using various spectroscopic and analytical techniques:
Spectroscopic Data
- IR Spectroscopy : Characteristic absorption bands for C=O (approximately 1650-1680 cm⁻¹) and C=N (approximately 1580-1620 cm⁻¹)
- ¹H NMR Spectroscopy : Signals for:
- o-tolyl group (7.20-7.60 ppm, multiplet)
- Isopropyl CH (3.20-3.40 ppm, septet)
- Isopropyl CH₃ (1.30-1.40 ppm, doublet)
- N-CH₃ (3.60-3.80 ppm, singlet)
- Aromatic CH₃ (2.20-2.40 ppm, singlet)
- ¹³C NMR Spectroscopy : Key signals for carbonyl carbon (approximately 160-165 ppm) and quarternary carbons of the heterocyclic system
- Mass Spectrometry : Molecular ion peak corresponding to the molecular weight (M⁺) and fragmentation pattern characteristic of the pyrazolo[3,4-d]pyridazinone structure
Physical Properties
- Melting point: Expected in the range of 180-220°C based on similar compounds
- Appearance: Pale yellow to white crystalline solid
- Solubility: Soluble in organic solvents such as DMF, DMSO, and chloroform; sparingly soluble in ethanol and methanol; insoluble in water
Structure-Activity Relationship and Applications
Structure-Activity Relationship (SAR)
The pyrazolo[3,4-d]pyridazinone scaffold has been investigated for various biological activities. The specific substitution pattern in 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can influence its pharmacological properties:
- o-Tolyl group at N-1 : This substituent can enhance lipophilicity and may contribute to binding with hydrophobic pockets of biological targets.
- Isopropyl group at position 4 : Branched alkyl groups at this position have been associated with improved bioactivity in related compounds.
- Methyl group at N-6 : N-alkylation can modify the compound's electronic properties and may affect its metabolic stability.
- Carbonyl group at position 7 : This group can serve as a hydrogen bond acceptor in interactions with biological targets.
Optimization Strategies and Scale-up Considerations
Optimization of Reaction Parameters
For optimal synthesis of 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, the following parameters can be adjusted:
- Reagent ratios : Optimizing the ratio of DMF and POCl₃ (typically 1:3)
- Temperature control : Maintaining precise temperature during critical steps
- Reaction time : Balancing between complete conversion and minimizing side reactions
- Solvent selection : Testing different solvents for improved yields
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyridazine, including 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, exhibit promising anticancer properties. A study conducted on various cancer cell lines demonstrated significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound could be a lead candidate for developing new anticancer agents by inducing apoptosis through the modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound has shown potential in reducing pro-inflammatory cytokines in vitro. Its mechanism appears to involve the inhibition of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .
Study on Anticancer Activity
In one study focusing on breast cancer cells (MCF-7), the compound was found to activate caspase pathways leading to apoptosis. This study highlights its potential as an effective treatment option for breast cancer .
Study on Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory properties of similar compounds and found that they significantly reduced levels of pro-inflammatory cytokines in various models. This reinforces the idea that 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one may play a role in developing anti-inflammatory therapies .
Summary Table of Applications
| Application Type | Specific Use | Mechanism |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | Modulation of caspase pathways |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Inhibition of NF-kB signaling |
Mechanism of Action
The mechanism of action of 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Lacks the o-tolyl group.
6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Lacks the isopropyl group.
4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Lacks the methyl group.
Uniqueness
The presence of the isopropyl, methyl, and o-tolyl groups in 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one contributes to its unique chemical properties and biological activities. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
4-Isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound belonging to the pyrazolo[3,4-d]pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure
The molecular formula of 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is with a molecular weight of 270.34 g/mol. Its structural characteristics contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including the compound . In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
- Cytotoxicity : The compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated a notable reduction in cell viability, with IC50 values suggesting strong activity compared to control treatments .
The mechanism of action appears to involve apoptosis induction and disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines in vitro.
- Mechanism : The compound was shown to inhibit nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, the compound has demonstrated antimicrobial activity against various pathogens.
- Activity Spectrum : Studies have reported that derivatives similar to this compound exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics .
Case Studies
Several case studies have explored the biological activities of pyrazolo derivatives:
- Combination Therapy : A study evaluated the combination of the pyrazolo derivative with doxorubicin in treating Claudin-low breast cancer subtypes. The results indicated a synergistic effect that enhanced cytotoxicity while reducing side effects associated with high-dose chemotherapy .
- Fluorescence Studies : Research involving fluorescence spectroscopy has shown that certain pyrazolo derivatives can effectively target bacterial cells, leading to membrane disruption and cell lysis. This suggests potential applications in developing new antimicrobial agents .
Q & A
Q. How can computational models predict physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
